N-cyclohexyl-4-(2-ethoxyethoxy)benzamide
Description
N-Cyclohexyl-4-(2-ethoxyethoxy)benzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a 2-ethoxyethoxy substituent at the para position of the benzene ring. The 2-ethoxyethoxy group introduces ether-linked flexibility, which may influence solubility, reactivity, and intermolecular interactions compared to simpler substituents like halogens or methoxy groups .
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C17H25NO3/c1-2-20-12-13-21-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,18,19) |
InChI Key |
CCFNGSQNGZCBOT-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties of Selected Benzamides
Key Observations:
- Solubility : The 2-ethoxyethoxy group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs .
- Conformational Effects : Bulky substituents like cyclohexyl and ethoxyethoxy could influence dihedral angles between the benzene and amide groups, as seen in ortho-substituted benzamides (e.g., dihedral angles ~45–79° in chloro/methoxy derivatives) .
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